

Application Notes & Protocols: Paquinimod for Oral Administration

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Compound of Interest

Compound Name: Paquinimod

Cat. No.: B609837

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Audience: Researchers, scientists, and drug development professionals.

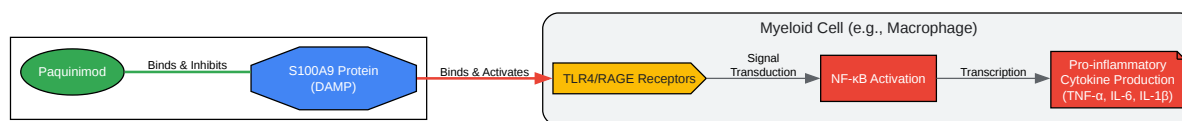
1. Introduction

Paquinimod (ABR-215757) is an orally active, small-molecule immunomodulatory compound belonging to the quinoline-3-carboxamide class.^[1] It functions primarily by targeting the S100A9 protein, a key player in various inflammatory and autoimmune processes.^[1] By binding to S100A9, **Paquinimod** prevents its interaction with critical pattern recognition receptors, thereby dampening the pro-inflammatory cascade.^{[2][3]} This mechanism has positioned **Paquinimod** as a therapeutic candidate for a range of conditions, including systemic lupus erythematosus (SLE), systemic sclerosis, and other autoimmune diseases.^{[4][5]} ^[6] These notes provide an overview of its mechanism, formulation for oral administration, and detailed protocols for preclinical evaluation.

2. Mechanism of Action

Paquinimod exerts its immunomodulatory effects by inhibiting the S100A9 signaling pathway. S100A9 is a damage-associated molecular pattern (DAMP) protein released by activated or stressed myeloid cells, such as neutrophils and monocytes.^[7] Extracellular S100A9 binds to Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), triggering downstream signaling cascades.^{[2][8]} This activation, particularly through TLR4, leads to the activation of transcription factors like NF- κ B, culminating in the production and release of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.^{[3][7]} **Paquinimod**

specifically binds to S100A9, blocking its interaction with TLR4 and RAGE, thus preventing cellular activation and reducing the inflammatory response.[2][3]



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Caption: Paquinimod's mechanism of action.

3. Formulation and Pharmacokinetics

Paquinimod is designed for oral activity and has demonstrated suitable pharmacokinetic properties for daily dosing in clinical trials.[4]

3.1. Formulation for Preclinical Research

For in vivo studies in rodents, **Paquinimod** can be formulated for administration in drinking water.

- Vehicle: Purified water.
- Preparation: Dissolve **Paquinimod** powder in water. Adjust the pH to approximately 7.5 to ensure solubility and stability.[3]
- Storage: The prepared solution can be stored at 4°C for up to one month.[3]
- Alternative Vehicle: For oral gavage, a suspension in 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) can be prepared.[9]

3.2. Pharmacokinetic Data

Pharmacokinetic parameters have been evaluated in both preclinical models and human subjects.

Parameter	Species	Dosing	Observation	Reference
Plasma Levels	MRL-lpr/pr Mice	0.04 mg/kg/day (in drinking water)	0.03 µmol/L	[3]
	0.2 mg/kg/day (in drinking water)	0.17 µmol/L	[3]	
Properties	Human (SLE)	Repeat, dose-ranging (up to 6.0 mg/day)	Linear pharmacokinetics, suitable for once-daily oral treatment.	[4]
Tolerability	Human (SLE)	Up to 3.0 mg/day	Generally well-tolerated.	[4]
Human (SSc)	3.0 mg/day for 8 weeks	Well-tolerated with mild to moderate adverse events.	[1][10]	

4. Experimental Protocols

4.1. Protocol 1: In Vivo Efficacy in a Murine Model of Neutrophilic Asthma

This protocol is adapted from studies evaluating **Paquinimod** in an ovalbumin (OVA)-induced model of neutrophilic asthma.[3]

Objective: To assess the efficacy of orally administered **Paquinimod** in reducing airway inflammation.

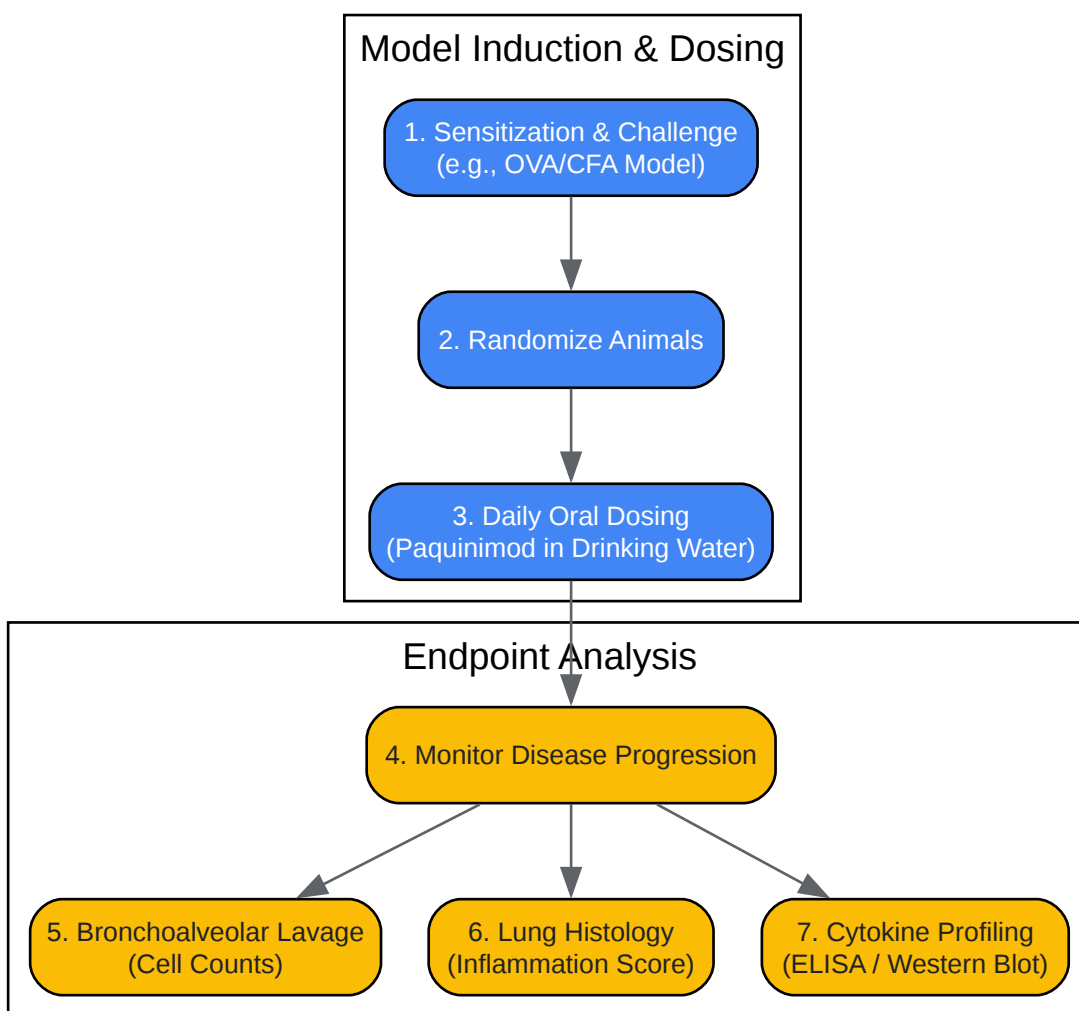
Materials:

- 6-week-old C57BL/6 mice
- Ovalbumin (OVA)

- Complete Freund's Adjuvant (CFA)
- **Paquinimod**
- Bronchoalveolar lavage (BAL) equipment
- Reagents for cell counting and cytokine analysis (ELISA)

Methodology:

- Sensitization (Day 0): Sensitize mice via intraperitoneal injection of an emulsion containing OVA and CFA.
- Treatment Initiation (Day 7): Randomly assign mice to vehicle control or **Paquinimod** treatment groups. Administer **Paquinimod** dissolved in the drinking water at desired concentrations (e.g., 0.1, 1, 10, 25 mg/kg/day).[3] Replace water bottles every 2-3 days.
- Challenge (e.g., Day 14-21): Challenge mice with intranasal or aerosolized OVA to induce airway inflammation.
- Endpoint Analysis (e.g., Day 24):
 - Airway Hyperresponsiveness: Measure airway resistance in response to methacholine.
 - Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx. Perform total and differential cell counts (neutrophils, macrophages, eosinophils).
 - Lung Histology: Perfuse lungs, fix in formalin, and embed in paraffin. Stain sections with H&E for inflammation and PAS for goblet cell hyperplasia.
 - Cytokine Analysis: Homogenize lung tissue and measure levels of key cytokines (e.g., IL-1 β , IL-17, TNF- α , IFN- γ) by Western blot or ELISA.[3]



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Caption: Workflow for an in vivo efficacy study.

4.2. Protocol 2: In Vitro S100A9-Induced Cytokine Secretion Assay

Objective: To determine the in vitro potency of **Paquinimod** in inhibiting S100A9-mediated activation of myeloid cells.

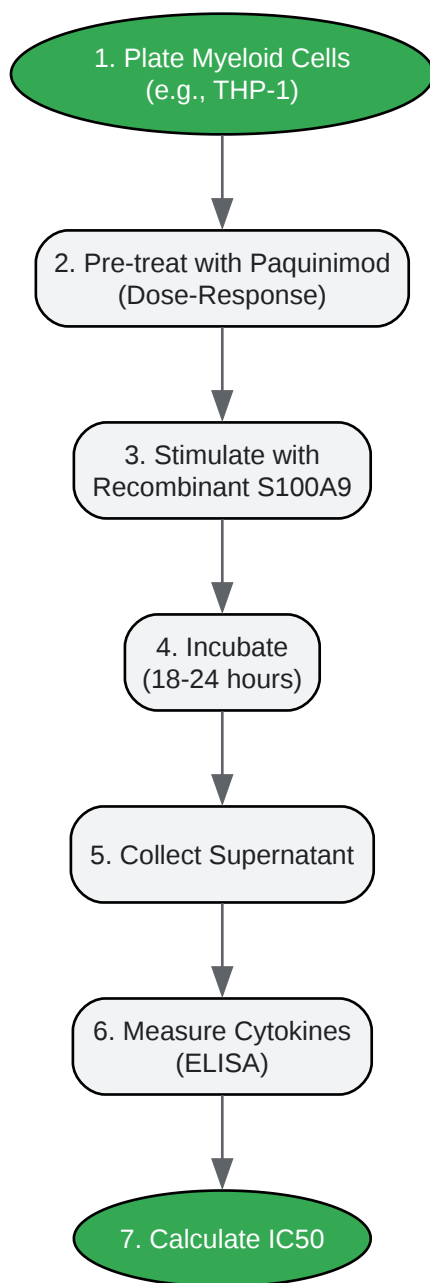
Materials:

- Myeloid cell line (e.g., THP-1 human monocytes) or primary macrophages.
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).

- Recombinant human S100A9 protein.
- **Paquinimod** stock solution (in DMSO).
- Reagents for ELISA (e.g., human TNF- α kit).
- 96-well cell culture plates.

Methodology:

- **Cell Plating:** Plate myeloid cells (e.g., 1×10^5 cells/well) in a 96-well plate and allow them to adhere overnight. If using THP-1 monocytes, differentiate them into macrophage-like cells with PMA for 48 hours prior to the experiment.
- **Paquinimod Pre-treatment:** Prepare serial dilutions of **Paquinimod** in culture medium. Remove the old medium from the cells and add the **Paquinimod** dilutions. Incubate for 1-2 hours. Include a vehicle control (DMSO at the highest concentration used).
- **S100A9 Stimulation:** Add recombinant S100A9 protein to the wells to a final concentration known to elicit a robust inflammatory response (e.g., 1-10 $\mu\text{g/mL}$). Include a negative control group with no S100A9 stimulation.
- **Incubation:** Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- **Supernatant Collection:** Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
- **Cytokine Measurement:** Quantify the concentration of a key pro-inflammatory cytokine (e.g., TNF- α or IL-6) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
- **Data Analysis:** Plot the cytokine concentration against the log of **Paquinimod** concentration and calculate the IC50 value (the concentration of **Paquinimod** that inhibits 50% of the S100A9-induced cytokine response). An IC50 of approximately 878 nM has been reported for inhibiting S100A9-induced NF- κB activity.[3]



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Caption: Workflow for an in vitro bioassay.

5. Preclinical and Clinical Dosing Summary

Paquinimod has been evaluated across a range of doses in various models and clinical settings.

Study Type	Model/Patient Population	Dosing Regimen	Key Findings	Reference
Preclinical	MRL-lpr/pr Mice (Lupus)	Not specified, compared to prednisolone	Inhibited disease progression, showed steroid-sparing effect.	[4]
C57BL/6 Mice (Asthma)	0.1, 1, 10, 25 mg/kg/day (oral)	Dose-dependent reduction in airway neutrophils and macrophages.	[3]	
NOD Mice (Diabetes)	0.04, 0.2, 1, 5 mg/kg/day (oral)	Dose-dependent reduction in diabetes development.	[11]	
Mice (Pulmonary Fibrosis)	Not specified	Ameliorated fibrotic changes, reduced hydroxyproline content.	[7][12]	
Clinical Trial	SLE Patients (Phase Ib)	4.5 mg/day and 6.0 mg/day (oral)	Associated with arthralgia and myalgia.	[4]
SLE Patients (Phase Ib)	Up to 3.0 mg/day (oral)	Doses were well-tolerated.	[4]	
SSc Patients (Phase 2)	3.0 mg/day for 8 weeks (oral)	Reduced number of myofibroblasts in skin; well-tolerated.	[10]	

6. Safety and Tolerability

In human clinical trials, **Paquinimod** has generally been well-tolerated at therapeutic doses. In a study with SLE patients, most adverse events (AEs) were mild to moderate and transient.[4] The most frequently reported AEs, particularly at higher doses (≥ 4.5 mg/day), were arthralgia and myalgia.[4] In a trial with systemic sclerosis patients treated with 3 mg/day, common AEs included arthralgia, headache, and increased C-reactive protein.[10]

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